4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

Description

Core Molecular Architecture: Dihydroisoquinoline-Sulfonylaniline Conjugation

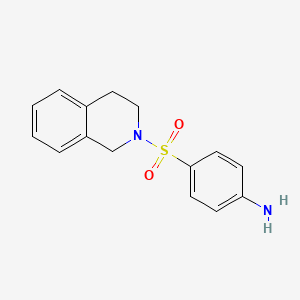

The molecular architecture of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is characterized by a unique conjugation system that links two distinct aromatic frameworks through a sulfonyl bridge. The compound features a tetrahydroisoquinoline ring system that serves as the core heterocyclic structure, with the nitrogen atom at position 2 bearing the sulfonyl substituent. This configuration creates a three-dimensional molecular geometry where the dihydroisoquinoline ring adopts a chair-like conformation, while the sulfonyl group extends outward to connect with the aniline moiety.

The dihydroisoquinoline portion of the molecule consists of a benzene ring fused to a partially saturated pyridine ring, specifically featuring saturation at positions 3 and 4 of the isoquinoline framework. This partial saturation significantly influences the electronic properties of the heterocyclic system, creating distinct electron density distributions compared to fully aromatic isoquinoline derivatives. The presence of the nitrogen atom at position 2 provides a nucleophilic center that readily accommodates the electron-withdrawing sulfonyl group, establishing a stable N-S bond that serves as the molecular bridge.

The sulfonyl functional group, characterized by the presence of sulfur in its +6 oxidation state bonded to two oxygen atoms, acts as a critical structural element that influences both the compound's reactivity and its three-dimensional conformation. The tetrahedral geometry around the sulfur atom creates a rigid spacer between the dihydroisoquinoline and aniline components, preventing free rotation and establishing defined spatial relationships between the aromatic systems. This structural constraint has profound implications for the compound's potential biological activities and chemical reactivity patterns.

The aniline component contributes a second aromatic system to the overall molecular architecture, featuring an amino group at the para position relative to the sulfonyl substituent. This positioning creates an extended conjugated system that influences the electronic properties of the entire molecule. The amino group serves as an electron-donating substituent that partially counteracts the electron-withdrawing effects of the sulfonyl group, resulting in a balanced electronic structure that exhibits moderate polarity and distinct spectroscopic characteristics.

Propriétés

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWWVSWTXKQMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279988 | |

| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-02-0 | |

| Record name | NSC15021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Preparation of 3,4-Dihydroisoquinoline Derivatives

The 3,4-dihydroisoquinoline scaffold is typically synthesized via:

- Cyclization reactions involving aromatic aldehydes and amines under acidic or thermal conditions.

- Imine formation followed by cyclization : Aromatic aldehydes react with amines to form imines, which then undergo cyclization with homophthalic anhydride or related reagents under reflux in solvents like toluene to yield 3,4-dihydroisoquinolin-1(2H)-one derivatives. These can be further reduced or modified to obtain the 3,4-dihydroisoquinoline core.

Sulfonylation Step: Formation of Sulfonyl Chloride Intermediate

The sulfonyl group is introduced by converting the isoquinoline derivative into a sulfonyl chloride intermediate, typically by:

- Treating the isoquinoline or related aromatic amine with chlorosulfonic acid to install the sulfonyl chloride group on the aromatic ring.

- This intermediate is reactive and can be further converted into sulfonamides by nucleophilic substitution.

Coupling with Aniline to Form Sulfonamide

The key step is the coupling of the sulfonyl chloride intermediate with aniline or substituted anilines to form the sulfonamide bond:

- The sulfonyl chloride reacts with the amino group of aniline under basic or neutral conditions to yield the sulfonamide.

- Protection and deprotection strategies may be employed to avoid side reactions, such as trifluoroacetyl protection of the aniline amino group before sulfonylation, followed by deprotection after coupling.

- Typical solvents include methanol, ethanol, or dichloromethane, and reactions are often conducted at low temperatures (0 °C to room temperature) to control reactivity and yield.

Representative Synthetic Route Summary

Alternative Catalytic Methods

Recent research has explored catalytic amidomethylation and sulfonylation methods:

- Fe(III)-catalyzed amidomethylation of aniline derivatives with TosMIC (tosylmethyl isocyanide) in PEG400/H2O solvent mixtures under inert atmosphere at 60 °C has been reported to efficiently produce sulfonamide derivatives related to isoquinoline structures.

- This method offers mild conditions and good yields (up to 87%) and can be adapted for gram-scale synthesis.

- Post-reaction purification typically involves extraction with dichloromethane, drying, and preparative thin-layer chromatography (TLC).

Detailed Research Findings and Notes

- The trifluoroacetyl protection of aniline amino groups prior to sulfonylation improves selectivity and yield by preventing side reactions.

- The Horner-Wadsworth-Emmons reaction is used in some synthetic routes to prepare carboxylic acid intermediates that can be coupled with aniline derivatives to form amides, which can be further transformed into sulfonamides.

- Recrystallization from solvents like acetonitrile is commonly used to purify the final sulfonamide products.

- The sulfonamide bond formation is sensitive to reaction temperature and solvent choice; low temperatures favor higher yields and purity.

Summary Table of Key Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Chlorosulfonic acid sulfonylation + aniline coupling | Chlorosulfonic acid, aniline, base, 0 °C to RT | High yield, well-established | Requires careful handling of corrosive reagents |

| Fe(III)-catalyzed amidomethylation | Fe(acac)3 catalyst, TosMIC, PEG400/H2O, 60 °C | Mild conditions, scalable | Requires inert atmosphere, longer reaction times |

| Imine formation + cyclization + sulfonylation | Aromatic aldehyde, amine, homophthalic anhydride, reflux | Efficient core synthesis | Multi-step, requires purification at each step |

Analyse Des Réactions Chimiques

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Amines from nitro groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Research: It can serve as a probe for studying biological pathways and mechanisms involving sulfonylated compounds.

Mécanisme D'action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural Analogues with Modifications to the Core Scaffold

Table 1: Key Structural Analogues and Their Features

P-gp Inhibitors :

- This compound Derivatives: Derivatives with R = I (ethyl-linked dimethoxy isoquinoline) exhibit superior P-gp inhibition (EC₅₀ < 1 μM) compared to other substituents (e.g., morpholine or phenylethylamine), attributed to enhanced hydrophobic interactions with the P-gp binding pocket . Compound V (6,7-dimethoxy-tetrahydroisoquinoline) also shows nanomolar EC₅₀ values, likely due to methoxy groups improving membrane permeability .

- Contrast with AKR1C3 Inhibitors: 3-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)benzoic acids (e.g., Jamieson et al., 2012) demonstrate high potency against AKR1C3 (IC₅₀ < 10 nM), a key enzyme in steroid metabolism. The benzoic acid moiety facilitates hydrogen bonding with AKR1C3’s catalytic residues, unlike the aniline group in the parent compound .

Impact of Substituents :

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Activité Biologique

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl group attached to an aniline moiety and a dihydroisoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

- Molecular Formula : C₁₅H₁₆N₂O₂S

- Molecular Weight : 288.36 g/mol

- CAS Number : 7252-02-0

The sulfonyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to active sites within these enzymes, potentially leading to therapeutic applications in various diseases. The sulfonamide nature of the compound allows for significant interactions with amino acid residues in target enzymes, enhancing its inhibitory potency .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's selectivity and potency as an enzyme inhibitor:

- AKR1C3 Inhibition : A study demonstrated that related compounds exhibited high selectivity for AKR1C3 over its isoform AKR1C2. The binding modes of these compounds were elucidated through molecular docking and kinetic assays, revealing significant differences in how they interact with the enzyme's active site .

- Fumarate Hydratase Inhibition : Another investigation explored the inhibition of fumarate hydratase from Mycobacterium tuberculosis, where structural modifications influenced the inhibition efficacy. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .

Comparative Biological Activity

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 38 | AKR1C3 | Up to 0.01 | High selectivity over AKR1C2 |

| Compound 16j | Fumarate Hydratase | 2.0 | Comparable to lead compounds |

Study 1: In Silico Analysis of AKR1C3 Inhibitors

A comprehensive in silico study focused on the design and evaluation of inhibitors targeting AKR1C3. The findings revealed that modifications to the bicyclic moiety significantly impacted binding affinity and selectivity. The study concluded that further optimization could lead to next-generation inhibitors with enhanced efficacy against castration-resistant prostate cancer (CRPC) .

Study 2: Structural Modifications for Enhanced Activity

Research involving structural modifications of related compounds indicated that introducing flexibility or rigidity could affect inhibition outcomes. For example, rigidifying structures led to improved binding interactions with target enzymes, suggesting that careful design can optimize biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 3,4-dihydroisoquinoline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. Key steps include:

- Friedländer Reaction : Utilize 2-(3,4-dihydroisoquinolin-1-yl)anilines as intermediates, with optimized conditions of 80–100°C in ethanol/water mixtures and catalytic acid (e.g., HCl) .

- Reduction : Use hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol to reduce nitro to amine, monitoring purity via HPLC (≥98%) .

- Critical Parameters : Temperature control during sulfonylation (≤50°C) prevents decomposition. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-MS : Confirm molecular ion peak at m/z 248.06 (M+H⁺) and assess purity (>98%) .

- NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (dihydroisoquinoline CH₂), and δ 5.2 ppm (NH₂) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

Q. What biological targets are associated with this compound in academic studies?

- Primary Target : AKR1C3 (aldo-keto reductase 1C3), a key enzyme in steroid metabolism and cancer progression. The sulfonamide group and dihydroisoquinoline core enable selective inhibition (IC₅₀ = 12–50 nM) .

- Secondary Targets : Potential interactions with protein arginine methyltransferase 5 (PRMT5) and 17β-hydroxysteroid dehydrogenases, though selectivity requires further validation .

Advanced Research Questions

Q. How can computational modeling explain the selectivity of this compound for AKR1C3 over isoform AKR1C2?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand binding. The sulfonyl group forms hydrogen bonds with AKR1C3-specific residues (e.g., Tyr224), while steric clashes occur in AKR1C2’s narrower active site .

- MD Simulations : Analyze binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .

Q. What strategies resolve contradictions in activity data between in vitro and cell-based assays?

- Troubleshooting Steps :

Permeability Assays : Measure cellular uptake via LC-MS (e.g., intracellular concentration vs. media). Low permeability may explain reduced efficacy .

Metabolite Screening : Identify oxidative metabolites (e.g., quinoline derivatives) using HRMS, which may alter activity .

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How do structural modifications (e.g., substituents on the aniline ring) impact potency and pharmacokinetics?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., NO₂ at para position): Increase AKR1C3 inhibition (IC₅₀ ↓30%) but reduce solubility .

- Hydrophobic Substituents (e.g., methyl): Enhance membrane permeability (logP ↑0.5) but may reduce selectivity .

Q. What crystallization techniques yield high-quality co-crystals for structural studies?

- Protocol :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.